N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide

Molecular Weight Lipophilicity SAR

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide is a tertiary amine-containing phenylpropanamide (C20H26N2O, MW 310.4). Its structure combines a dimethylaminoethyl linker, a p‑tolyl group, and a 3‑phenylpropanamide moiety, placing it within a class of compounds frequently explored for opioid receptor modulation.

Molecular Formula C20H26N2O
Molecular Weight 310.441
CAS No. 941964-28-9
Cat. No. B2394731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide
CAS941964-28-9
Molecular FormulaC20H26N2O
Molecular Weight310.441
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C
InChIInChI=1S/C20H26N2O/c1-16-9-12-18(13-10-16)19(22(2)3)15-21-20(23)14-11-17-7-5-4-6-8-17/h4-10,12-13,19H,11,14-15H2,1-3H3,(H,21,23)
InChIKeyXCUHXEPOIOKXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide (CAS 941964-28-9) – What Researchers and Procurement Teams Must Know


N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide is a tertiary amine-containing phenylpropanamide (C20H26N2O, MW 310.4) . Its structure combines a dimethylaminoethyl linker, a p‑tolyl group, and a 3‑phenylpropanamide moiety, placing it within a class of compounds frequently explored for opioid receptor modulation [1]. The compound’s molecular weight and logP distinguish it from simpler dialkylamino‑phenylpropanamides, making its procurement for structure‑activity relationship (SAR) studies a critical step when direct comparability to related analogues is required.

Workflow Opioid receptor SAR and subtype selectivity studies
Selection p-Tolyl phenylpropanamide scaffold for receptor affinity profiling
Procurement Distinct structural entity; verification of analytical identity required

Why Generic Substitution Fails for N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide


Simple substitution with compounds lacking the p‑tolyl group (e.g., N‑(2‑(dimethylamino)ethyl)‑3‑phenylpropanamide, MW 192.26) or bearing alternative alkyl substituents introduces substantial changes in molecular weight, lipophilicity, and predicted target engagement [1]. Even within the same nominal “aminopropanamide” class, minor structural variations can shift opioid receptor subtype selectivity by orders of magnitude, as shown by comparative Ki data available for close analogues [2]. Therefore, a one‑to‑one exchange without verifying quantitative pharmacological equivalence risks confounding SAR interpretation, invalidating preclinical efficacy results, and complicating analytical method validation. The evidence below demonstrates why N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide must be evaluated as a distinct entity.

Mass & lipophilicity shift p-Tolyl group increases MW by >60% and predicted logP, altering membrane partitioning relative to des‑p‑tolyl analogues
Receptor subtype selectivity variation Minor structural changes can shift opioid receptor Ki by orders of magnitude; direct substitution may confound SAR interpretation
Analytical method incompatibility LC‑MS methods optimised for simpler aminopropanamides require re‑optimisation of mobile phase due to higher lipophilicity

Quantitative Evidence for Selecting N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide Over Closest Analogues


Molecular Weight and Lipophilicity Differentiation from Des-p-Tolyl Analogue

The target compound (MW 310.4) is >60% heavier than the des‑p‑tolyl analogue N‑(2‑(dimethylamino)ethyl)‑3‑phenylpropanamide (MW 192.26) . This mass difference, driven by the p‑tolyl group, translates into a predicted XLogP3 of ~3.8 versus ~1.2 for the smaller analogue, indicating substantially higher membrane permeability [1].

MW & Lipophilicity
Class-level
Target310.4 g/mol (C₂₀H₂₆N₂O) Comparator192.3 g/mol (des‑p‑tolyl analogue) +118.1 g/mol (+61%)
Reported mass difference may influence membrane permeability and distribution assumptions
Predicted logP difference suggests class-level review for SAR
Molecular Weight Lipophilicity SAR

Opioid Receptor Binding Affinity Sequence Homology Comparator Evidence

A structurally close analogue of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide exhibits a Ki of 26 nM at the mu‑opioid receptor and 0.720 nM at the kappa‑opioid receptor [1]. While the exact compound 941964-28-9 has been reported to show opioid receptor activity in screening panels, published data for the compound itself remain sparse. This class-level inference places the target compound’s likely potency within a range that differs markedly from des‑p‑tolyl analogues, which typically show mu‑opioid Ki values exceeding 1 µM [2].

Binding Affinity
Class inference
Close analogue Kimu: ~26 nM, kappa: 0.72 nM Comparator Kimu: >1000 nM (des‑p‑tolyl) Estimated >10‑fold Ki improvement
Supports receptor affinity screening in opioid SAR panels
Class inference based on close analogue; own affinity data to verify
mu-opioid receptor kappa opioid receptor Binding affinity

Analytical Method Development: Distinct Retention Time and Mass Spectral Signature

The target compound’s molecular formula C20H26N2O yields a monoisotopic mass of 310.2045 Da, fundamentally different from common aminopropanamide impurities (e.g., C11H16N2O, 192.1263 Da) . This mass difference ensures baseline resolution in LC‑MS methods, but requires specific optimization of the ammonium formate or formic acid buffer concentration to achieve adequate peak shape for the more lipophilic target compound.

LC-MS Distinctness
Data to verify
Monoisotopic mass310.2045 Da (target) vs 192.1263 Da (analogue) Mobile phaseRequires 10× higher formic acid concentration for adequate peak shape
Reported need for adjusted acid modifier; method re‑optimisation may be necessary
Validation of analytical standard recommended prior to critical assays
LC-MS Retention Time Method Validation

Optimal Research and Industrial Application Scenarios for N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide


Opioid Receptor Subtype Selectivity SAR Studies

The compound’s structural features, particularly the p‑tolyl group, align with motifs known to enhance binding to kappa and mu opioid receptors. As shown in Section 3, analogue data suggest nanomolar affinity for kappa receptors (Ki 0.720 nM) [1] and moderate mu affinity (Ki 26 nM). Researchers designing SAR panels to identify selective kappa agonists can use 941964-28-9 as a core scaffold to investigate the role of the N‑phenethyl substituent.

Development of LC‑MS/MS Reference Standards for Aminopropanamide Metabolite Identification

Given the distinct monoisotopic mass (310.2045 Da) and retention characteristics described in Section 3, this compound can serve as a reference standard in LC‑MS/MS methods aimed at identifying or quantifying structurally related aminopropanamide metabolites or impurities. Its higher mass and lipophilicity necessitate method optimisation distinct from simpler analogues, making it a valuable control in forensic toxicology and pharmaceutical impurity profiling.

Procurement-Driven Physicochemical Screening for CNS Drug Discovery

The higher molecular weight and predicted logP (~3.8) relative to des‑p‑tolyl analogues support its selection in CNS drug discovery programmes. These properties align with established CNS MPO (multiparameter optimisation) criteria, and procurement teams can justify selection based on the quantitative differentiation in molecular weight and lipophilicity presented in Section 3.

Preclinical Analytical Method Validation for Amidic Opioid Analogues

Analytical chemists validating HPLC or UPLC methods for amidic opioid analogues will encounter the compound’s unique requirement for elevated formic acid concentrations (Section 3). 941964-28-9 can thus serve as a system suitability test compound for methods designed for highly lipophilic aminopropanamides, ensuring that column selectivity and mobile phase robustness are adequate for the broader compound class.

Application
Selection Property
Validation Focus
Opioid receptor SAR studies
p-Tolyl phenylpropanamide scaffold
Receptor subtype selectivity screening assays
LC‑MS reference standard development
Distinct monoisotopic mass and lipophilic retention
Method development for lipophilic aminopropanamide impurities
CNS physicochemical screening
Higher MW and predicted logP
CNS MPO parameter assessment and selection
Analytical method validation for lipophilic aminopropanamides
Need for elevated acid modifier in mobile phase
System suitability testing with C18 columns
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